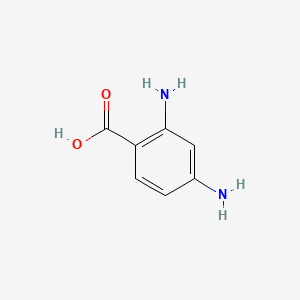

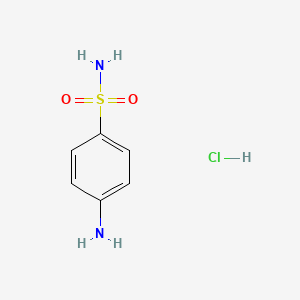

2,5-Diaminobenzoic acid

Overview

Description

Synthesis Analysis

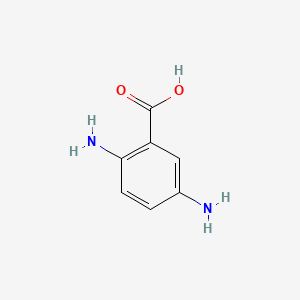

The synthesis of 2,5-Diaminobenzoic acid and its derivatives involves several chemical strategies. One approach includes the catalytic hydrogenation of 3,5-dinitrobenzoic acid, highlighting the transformation of nitro groups to amino groups under specific conditions, achieving high yields and purity (Zhao Yong, 2012). Another method involves the reaction of 3-acetoxybenzoyl chloride with diamines, leading to the synthesis of hyperbranched poly(ester‐amide)s based on 3,5-diaminobenzoic acid, showcasing its utility in polymer chemistry (H. Kricheldorf & G. Loehden, 1995).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. Studies reveal the coordination modes and molecular geometry of these compounds, such as in the structural investigation of triorganotin esters, showing different carboxylate coordination modes (D. Tzimopoulos et al., 2009). Similarly, the crystal structure of a polymeric silver(I) complex derived from 3,5-diaminobenzoic acid provides insight into its coordination chemistry and the formation of a three-dimensional network through hydrogen bonding and π-π interactions (Wei Qian & Rui-qin Fang, 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a versatile precursor for the synthesis of complex molecules and materials. For instance, its reaction with triorganotin compounds results in the formation of derivatives with unique structural and spectral properties (D. Tzimopoulos et al., 2009). Furthermore, its application in polymer synthesis, as demonstrated through the production of hyperbranched poly(ester‐amide)s, underscores its reactivity and potential for creating advanced materials (H. Kricheldorf & G. Loehden, 1995).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, molecular weight, and thermal stability, are crucial for their practical applications. Research on soluble polyimides based on 3,5-diaminobenzoic acid-4'-alkyloxybenzene ester highlights the impact of molecular structure on solubility and thermal properties, essential for material science applications (Cheng-jie Liu, 2007).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other molecules, define its role in synthetic chemistry and materials science. The formation of coordination compounds and polymers, as seen in the synthesis of a 1D polymeric silver(I) complex and hyperbranched poly(ester‐amide)s, exemplifies its chemical versatility and potential for creating novel materials (Wei Qian & Rui-qin Fang, 2016; H. Kricheldorf & G. Loehden, 1995).

Scientific Research Applications

CNS Effects: 2,5-Diaminobenzoic acid derivatives that activate the biosynthesis of prostaglandins have been found to exhibit CNS side effects. This suggests potential applications in neuroscience and pharmacology (Kosáry et al., 1988).

Fuel Cell Technology: A method enhancing the stability of commercial CB/PtRu used in direct methanol fuel cells involves the in situ polymerization of 3,4-diaminobenzoic acid to form poly(2,5-benzimidazole) (ABPBI) on CB/PtRu particles. This highlights its application in energy conversion technology (Yang et al., 2016).

Organic Synthesis: The condensation of 2,3-diaminobenzoic acid with other compounds in polyphosphoric acid leads to the formation of tetracyclic quinoxalines, indicating its use in complex organic syntheses (Deady & Kaye, 1997).

Chemical Processes: Catalytic hydrogenation of 3,5-dinitrobenzoic acid to synthesize 3,5-Diaminobenzoic acid has been studied, showcasing its role in chemical manufacturing processes (Zhao, 2012).

Structural Investigation: Studies on the synthesis and structural investigation of trimethyl and triphenyltin esters of 3,5-diaminobenzoic acids suggest applications in coordination chemistry and material science (Tzimopoulos et al., 2009).

Polymer Science: Poly(2,5-benzimidazole) (ABPBI) synthesized from 3,4-Diaminobenzoic acid has been used to create fuel-cell membranes, indicating its significance in advanced material development (Kim et al., 2004).

properties

IUPAC Name |

2,5-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONVFNLDGRWLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060592 | |

| Record name | Benzoic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-74-2 | |

| Record name | 2,5-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

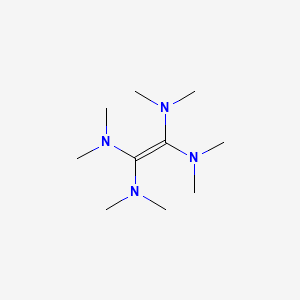

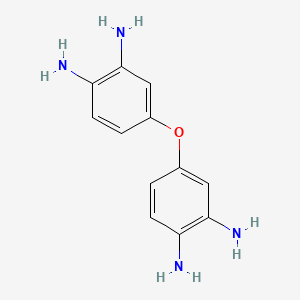

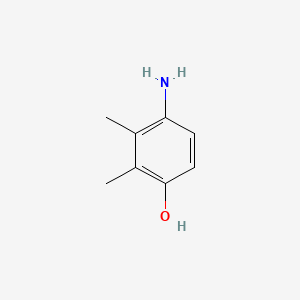

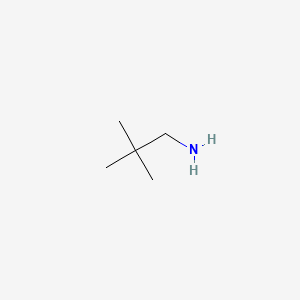

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 2,5-Diaminobenzoic acid and how does it exert its effects?

A1: Research suggests that this compound derivatives can exhibit varying effects on prostaglandin biosynthesis. Some derivatives, particularly those with specific modifications at the 2-amino group, have been found to stimulate prostaglandin biosynthesis []. While the exact mechanism of action remains unclear, these derivatives might interact with enzymes involved in the prostaglandin synthesis pathway. Interestingly, replacing the 2-amino group with oxygen or sulfur seems to inhibit prostaglandin biosynthesis and increase central nervous system (CNS) activity []. This suggests a structure-activity relationship where the 2-amino group plays a crucial role in modulating both prostaglandin biosynthesis and CNS effects.

Q2: How can this compound be utilized in material science applications?

A2: this compound serves as a valuable building block in the synthesis of covalent organic polymers (COPs) []. For instance, it can be reacted with 2,4,6-triformylphloroglucinol to create a porous, carboxylic acid-functionalized COP (TpPa-COOH) []. This material demonstrates a high affinity for saxitoxin (STX), a potent neurotoxin found in marine and freshwater environments []. The carboxylic acid groups on TpPa-COOH play a crucial role in STX adsorption, surpassing the performance of a similar COP lacking these functional groups (TpPa-CH3) []. This highlights the importance of structure-function relationships in material design, where specific chemical modifications can significantly enhance material properties and performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.